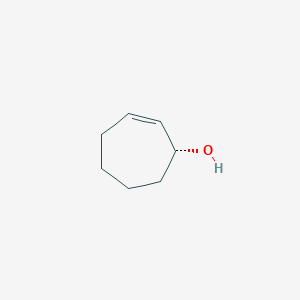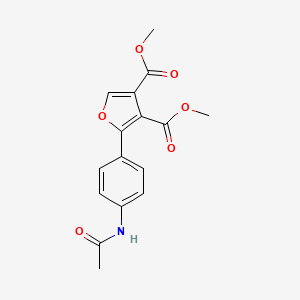
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two ester groups and a 4-acetamidophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate typically involves the reaction of 4-acetamidophenylboronic acid with dimethyl furan-3,4-dicarboxylate under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: Dimethyl 2-(4-hydroxyphenyl)furan-3,4-dicarboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Lacks the 4-acetamidophenyl group, making it less versatile in biological applications.
Dimethyl 2-(4-hydroxyphenyl)furan-3,4-dicarboxylate: Similar structure but with a hydroxyl group instead of an acetamido group, leading to different chemical reactivity and biological activity.
Dimethyl 2-(4-nitrophenyl)furan-3,4-dicarboxylate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Uniqueness
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate is unique due to the presence of the acetamido group, which enhances its potential for hydrogen bonding and biological interactions. This makes it a valuable compound for applications in drug development and materials science.
Propriétés
Numéro CAS |
82577-48-8 |
|---|---|
Formule moléculaire |
C16H15NO6 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C16H15NO6/c1-9(18)17-11-6-4-10(5-7-11)14-13(16(20)22-3)12(8-23-14)15(19)21-2/h4-8H,1-3H3,(H,17,18) |
Clé InChI |
QJAJGQZELDBPSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


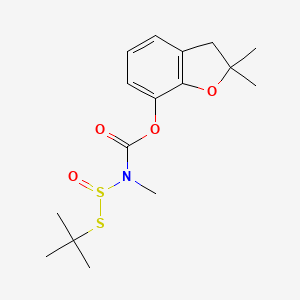
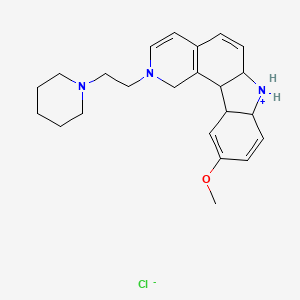
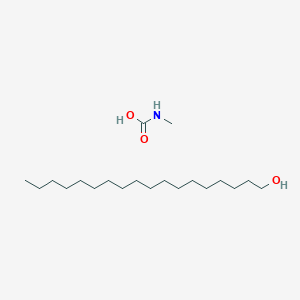


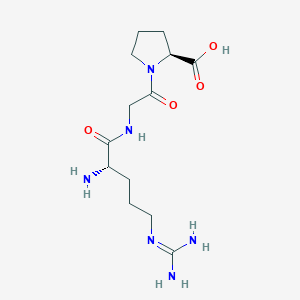
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)


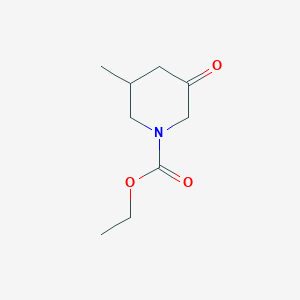

![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
